molecular formula C9H12Cl2N2 B12957442 (S)-1-(3,5-Dichloropyridin-2-yl)-2-methylpropan-1-amine

(S)-1-(3,5-Dichloropyridin-2-yl)-2-methylpropan-1-amine

Cat. No.: B12957442
M. Wt: 219.11 g/mol
InChI Key: PURBBUCNBPGUDY-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(3,5-Dichloropyridin-2-yl)-2-methylpropan-1-amine is a chiral amine compound characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 3 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3,5-Dichloropyridin-2-yl)-2-methylpropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3,5-dichloropyridine.

    Alkylation: The 3,5-dichloropyridine undergoes alkylation with a suitable alkylating agent to introduce the 2-methylpropan-1-amine moiety.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Large-Scale Alkylation: Utilizing continuous flow reactors for efficient alkylation.

    Chiral Catalysts: Employing chiral catalysts to enhance the enantioselectivity of the reaction.

    Purification: Advanced purification techniques such as crystallization and chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3,5-Dichloropyridin-2-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(S)-1-(3,5-Dichloropyridin-2-yl)-2-methylpropan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(3,5-Dichloropyridin-2-yl)-2-methylpropan-1-amine involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to neurotransmission or metabolic processes.

    Binding Affinity: The presence of the pyridine ring and chlorine substituents enhances its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3,5-Dichloropyridin-2-yl)-2-methylpropan-1-amine: The enantiomer of the compound with different biological activity.

    3,5-Dichloropyridine: The parent compound without the amine and methyl groups.

    2-Methylpropan-1-amine: The amine component without the pyridine ring.

Uniqueness

(S)-1-(3,5-Dichloropyridin-2-yl)-2-methylpropan-1-amine is unique due to its chiral nature and specific substitution pattern, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H12Cl2N2

Molecular Weight

219.11 g/mol

IUPAC Name

(1S)-1-(3,5-dichloropyridin-2-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C9H12Cl2N2/c1-5(2)8(12)9-7(11)3-6(10)4-13-9/h3-5,8H,12H2,1-2H3/t8-/m0/s1

InChI Key

PURBBUCNBPGUDY-QMMMGPOBSA-N

Isomeric SMILES

CC(C)[C@@H](C1=C(C=C(C=N1)Cl)Cl)N

Canonical SMILES

CC(C)C(C1=C(C=C(C=N1)Cl)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.